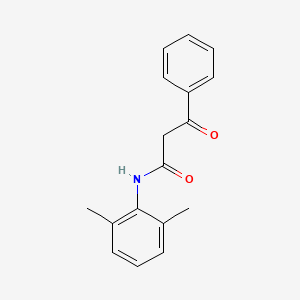

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-7-6-8-13(2)17(12)18-16(20)11-15(19)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKWXPLWULWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent such as benzoyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The phenyl and 2,6-dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of propanamide exhibit significant anticancer properties. For example, compounds similar to N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that modifications in the structure can enhance the selectivity and potency against specific cancer types, thereby paving the way for developing targeted therapies .

Opioid Receptor Modulation

This compound has been investigated for its potential role as an opioid receptor modulator. Research has shown that compounds with similar structures can selectively bind to mu-opioid receptors (MOR) and delta-opioid receptors (DOR), providing analgesic effects while minimizing side effects typically associated with opioid use . This dual action could lead to new pain management therapies that are less addictive.

Anti-inflammatory Properties

Another promising application is in the treatment of inflammatory conditions. Similar compounds have been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. By targeting this pathway, this compound could potentially reduce inflammation in diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis .

Polymer Synthesis

In material science, derivatives of this compound are being explored for their ability to act as monomers in polymer synthesis. The unique chemical structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. These materials could be utilized in various applications ranging from coatings to advanced composites .

Nanotechnology

The compound's properties also lend themselves to applications in nanotechnology. For instance, its ability to form stable complexes with metal ions can be harnessed in creating nanomaterials for drug delivery systems or biosensors . This application highlights the versatility of this compound beyond traditional pharmaceutical uses.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of propanamide derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds compared to controls .

Case Study 2: Pain Management

In a clinical setting, a derivative of this compound was tested for its analgesic properties in patients with chronic pain. The study found that patients reported reduced pain levels without the typical side effects associated with conventional opioids .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide are compared below with analogs from pharmaceuticals, agrochemicals, and synthetic derivatives.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects of Substituents: The chloro-substituted analog (C₁₇H₁₆ClNO₂) exhibits a higher exact mass (301.08695 vs. Metalaxyl and benalaxyl feature methoxyacetyl and phenylacetyl groups, respectively. These substituents increase hydrophobicity (log P ~1.75–2.5) compared to the ketone-containing target compound, influencing their systemic uptake in plants .

Biological Activity: The pharmaceutical impurity N-(2,6-dimethylphenyl)piperidine-2-carboxamide shares the 2,6-dimethylphenyl group but replaces the propanamide with a piperidine-carboxamide. This structural change reduces hydrogen-bonding capacity, affecting solubility and pharmacokinetics . linear amide structures. Phthalimides exhibit higher thermal stability due to aromatic conjugation, unlike the target compound’s flexible propanamide chain .

Synthetic Utility: Derivatives like 2-(dibenzylamino)-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (4d, C₃₁H₃₀N₂O₂) introduce amino groups, shifting ¹³C NMR signals (e.g., δ 55.03 ppm for CH₂) and enabling chelation properties for catalysis .

Biological Activity

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by an amide functional group and a ketone. The synthesis typically involves the reaction of 2,6-dimethylaniline with an acylating agent such as benzoyl chloride, often facilitated by a base like pyridine to neutralize byproducts. This method allows for the formation of the amide bond under controlled conditions, yielding a compound with significant biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator within various biochemical pathways. Its exact mechanism is context-dependent, influenced by the specific target and the biological system involved.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar in structure to this compound exhibit notable pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the dimethyl and phenyl groups may enhance its interaction with biological targets, potentially leading to therapeutic applications in pain management and inflammation control.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

| Protein Interaction | May modulate protein-ligand interactions, influencing cellular signaling. |

| Antinociceptive Effects | Similar compounds have shown promise in pain relief through receptor modulation. |

Case Studies

- Opioid Receptor Modulation : A study explored the modification of similar compounds for improved selectivity towards opioid receptors (MOR and DOR). These modifications enhance analgesic effects while minimizing side effects associated with opioid use .

- Neurodegenerative Disease Targets : Research has identified the inhibition of specific complexes (e.g., CDK5/p25) as a viable target for treating neurodegenerative diseases. Compounds structurally related to this compound may provide insights into developing inhibitors for such complexes .

Safety and Toxicity

While this compound shows potential therapeutic benefits, it is also noted for its hazardous properties. It can cause skin irritation and serious eye damage upon exposure. Therefore, handling this compound requires appropriate safety measures.

Q & A

Q. What are the optimal stoichiometric conditions for synthesizing N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide?

Answer: The synthesis of this compound often involves nucleophilic substitution or condensation reactions. For example, a molar ratio of 4:1 for diethylamine to N-(2,6-dimethylphenyl)chloroacetamide has been reported to achieve high yields in related acetamide syntheses. This excess of diethylamine ensures complete deprotonation and facilitates nucleophilic attack on the chloroacetamide intermediate . Reaction conditions (e.g., solvent polarity, temperature) should be optimized using kinetic studies, with monitoring via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₇H₁₆ClNO₂, exact mass 301.0784) to validate purity .

- NMR Spectroscopy: Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and carbonyl signals (δ 170–180 ppm).

- X-ray Crystallography: Employ SHELXL for small-molecule refinement to determine crystal packing and confirm stereochemistry .

Q. How should researchers handle safety protocols for this compound?

Answer: While specific safety data for this compound is limited, structurally related 3-oxo-propanamides (e.g., 2-methyl-3-oxo-3-phenylpropanamide) require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Ventilation in synthesis areas to prevent inhalation of volatile intermediates.

- Immediate medical consultation for exposure, as advised in safety protocols for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

Answer: Contradictions (e.g., pesticidal vs. pharmaceutical activity) arise from structural analogs (e.g., metazachlor vs. mepivacaine impurities) . To address this:

- Perform comparative bioassays under standardized conditions (e.g., enzyme inhibition assays, antimicrobial testing).

- Use docking simulations to analyze interactions with target proteins (e.g., acetylcholinesterase for pesticides vs. ion channels for anesthetics).

- Validate hypotheses via crystallographic studies to correlate functional groups (e.g., chloro vs. methoxy substituents) with activity .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives?

Answer: Chiral impurities (e.g., (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) highlight the need for stereocontrol . Methods include:

- Asymmetric catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Chiral resolving agents: Employ tartaric acid derivatives to separate enantiomers via crystallization.

- Dynamic kinetic resolution (DKR): Optimize reaction conditions to favor one enantiomer during synthesis.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Functional group modulation: Synthesize analogs with varied substituents (e.g., replacing chlorine with fluorine or methoxy groups) and test bioactivity .

- Fragment-based drug design: Use X-ray/NMR data to identify critical binding motifs (e.g., the 3-oxo-propanamide backbone’s role in hydrogen bonding) .

- Pharmacophore modeling: Combine computational and experimental data to map electronic and steric requirements for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.